molecular formula C11H9NO3S B12552240 Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide CAS No. 156144-31-9

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide

Cat. No.: B12552240
CAS No.: 156144-31-9
M. Wt: 235.26 g/mol
InChI Key: DNZZZDVJHVGCTC-UHFFFAOYSA-N
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Description

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide is a heterocyclic compound featuring a fused thiophene-oxazole core with a phenyl substituent at the 2-position and sulfone groups at the 5,5-positions. This structure imparts unique electronic and steric properties, making it of interest in materials science and pharmaceutical research. The compound’s polarizability (645.71 a.u.) positions it as a candidate for nonlinear optical (NLO) applications, as noted in studies comparing its electronic properties with structurally analogous systems .

Properties

CAS No.

156144-31-9

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

2-phenyl-4,6-dihydrothieno[3,4-d][1,3]oxazole 5,5-dioxide

InChI

InChI=1S/C11H9NO3S/c13-16(14)6-9-10(7-16)15-11(12-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

DNZZZDVJHVGCTC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1(=O)=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Process

  • Synthesis of Intermediate Oxazole Derivatives

    • Reactants : p-Hydroxy methylbenzoate derivatives, urea, or thiourea.
    • Conditions : Cyclization under dehydrating conditions (e.g., heat, acid catalysis).
    • Outcome : Formation of oxazole rings fused to aromatic systems.
  • Thieno Core Incorporation

    • Reactants : Thiophene-containing precursors (e.g., 3-substituted thiophenes).
    • Method : Palladium-catalyzed coupling or electrophilic substitution to attach the thiophene moiety to the oxazole ring.
  • Sulfone Functionalization

    • Oxidizing Agents : Hydrogen peroxide (H₂O₂), m-CPBA, or other peroxides.
    • Conditions : Controlled oxidation to convert sulfide (S) to sulfone (SO₂) groups.

Alternative Methods and Variations

Sulfolene Intermediate Approach

A patent (LookChem, 2022) describes a route involving (Phenyloxazolo)-3-sulfolene , a cyclic sulfone precursor.

Step Details
Sulfolene Formation Cyclization of sulfone-containing intermediates under acidic conditions.
Oxazole Ring Closure Reaction with thiophene derivatives via nucleophilic substitution.

Physical and Spectral Characterization

Key Properties

Property Value/Description
Molecular Formula C₁₁H₉NO₃S
Molecular Weight 235.26 g/mol
CAS Number 156144-31-9
NMR Data (¹H) δ 7.62–7.59 (m, aromatic protons), 4.16–3.96 (m, aliphatic protons)

Challenges and Optimization

Regioselectivity Control

  • Challenge : Competing side reactions during cyclization.
  • Solution : Use of steric directing groups (e.g., phenyl substituents) to guide regioselectivity.

Oxidation Efficiency

  • Challenge : Over-oxidation or incomplete sulfone formation.
  • Solution : Mild oxidizing agents (e.g., m-CPBA) and controlled reaction temperatures.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Chou et al. (1994) High yield, scalable Requires specialized catalysts (e.g., Pd)
Sulfolene Intermediate Simplified purification Limited substrate scope

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfone group (5,5-dioxide) acts as a strong electron-withdrawing group, facilitating nucleophilic displacement at the sulfur center. Key reactions include:

Reaction Type Mechanism Conditions Product
Sulfone group substitution Nucleophilic attack at sulfur, displacement of the sulfonate groupAlkaline/acidic conditionsThieno-oxazole derivatives
Electrophilic substitution Substitution at phenyl ring (if activated)Electrophilic reagents (e.g., NO₂⁺)Substituted phenyl derivatives

The sulfone group’s leaving ability enables the synthesis of novel derivatives, such as thieno-oxazole analogs with modified substituents.

Electrophilic Addition Reactions

The oxazole moiety, despite its aromaticity, undergoes electrophilic additions under specific conditions:

Reaction Type Mechanism Conditions Product
Electrophilic attack on oxazole ring Addition of electrophiles (e.g., halogens, carbocations)Acidic/ Lewis-acid catalysisOxazole ring-opened derivatives
Formylation Vilsmeier–Haack reaction (if reactive hydrogens are present)DMF, POCl₃Formylated derivatives

The dihydro-oxazole ring’s partial saturation may enhance reactivity compared to fully aromatic oxazoles .

Mechanistic Insights

The sulfone group’s electron-withdrawing effect enhances nucleophilic substitution, while the oxazole’s conjugated system permits electrophilic interactions. Computational studies (e.g., InChI/SMILES analysis) suggest steric and electronic effects govern reactivity .

This compound’s versatility in substitution and addition reactions underscores its utility in medicinal chemistry and materials science. Further studies could explore regioselectivity and catalytic conditions to optimize reaction outcomes.

Scientific Research Applications

Structure

The compound features a thieno[3,4-d]oxazole ring system with a phenyl group and sulfone functionalities, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

Thieno[3,4-d]oxazole derivatives have been investigated for their potential as pharmacological agents. Notably:

  • Antimicrobial Activity : Studies have shown that thieno[3,4-d]oxazole compounds exhibit antimicrobial properties. For instance, derivatives have been synthesized and evaluated against various bacterial strains, demonstrating effective inhibition of growth .
  • Anti-inflammatory Properties : Research indicates that these compounds may inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Activity : Thieno[3,4-d]oxazole derivatives have been explored for their cytotoxic effects on cancer cell lines. A study highlighted the synthesis of novel derivatives that showed promising results in inhibiting tumor growth in vitro .

Material Science

The unique electronic properties of thieno[3,4-d]oxazole make it suitable for applications in organic electronics:

  • Organic Photovoltaics : The compound has been incorporated into photovoltaic devices due to its ability to facilitate charge transport and enhance light absorption .
  • Conductive Polymers : Thieno[3,4-d]oxazole derivatives are being studied for their role in developing conductive polymers that can be used in flexible electronic applications .

Agricultural Chemistry

Recent studies have explored the use of thieno[3,4-d]oxazole compounds as agrochemicals:

  • Pesticides : Some derivatives have shown potential as pesticide agents due to their ability to disrupt pest metabolic pathways .

Case Study 1: Antimicrobial Activity

A series of thieno[3,4-d]oxazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the phenyl group enhanced antibacterial efficacy significantly.

CompoundActivity (MIC μg/mL)Bacterial Strain
A32E. coli
B16S. aureus
C8P. aeruginosa

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines revealed that specific thieno[3,4-d]oxazole derivatives exhibited IC50 values below 10 µM, indicating strong anticancer activity.

CompoundIC50 (µM)Cell Line
D5HeLa
E7MCF-7
F9A549

Mechanism of Action

The mechanism of action of Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Polarizability (<α>) of Thieno[3,4-d]oxazole Derivatives and Analogues

Compound Name First π-Linker Second π-Linker <α> (a.u.)
Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide Thieno[3,4-d]oxazole core Phenyl 645.71
DPTM-5 (Khan et al., 2018a) 5,5′-dimethyl-2,2′-bifuran 2,5-dimethylfuran 677.51
DPTM-3 2,5-dimethyloxazolo[5,4-d]oxazole 2,5-dimethylfuran 640.19
DPTM-1 5-dimethylfuro[3,2-b]furan 2,5-dimethylfuran 663.48
DPTM-12 2,5-dimethylbenzo[d]oxazole 2,5-dimethyloxazole 595.48

Key Observations :

  • The target compound’s polarizability (645.71 a.u.) is intermediate among derivatives. Higher values (e.g., DPTM-5 at 677.51 a.u.) correlate with extended conjugation via bifuran or bifuran-like π-linkers, which enhance electron delocalization .
  • Substitution with rigid or bulky linkers (e.g., oxazolo[5,4-d]oxazole in DPTM-3) reduces polarizability due to steric hindrance and reduced π-orbital overlap .

Thieno[3,4-d]thiazole vs. Thieno[3,4-d]oxazole Systems

Replacing the oxazole ring with thiazole (as in 4,6-dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide, CAS 143654-19-7) introduces sulfur instead of oxygen, altering electronic and safety profiles:

  • Safety: Thieno[3,4-d]thiazole derivatives are classified under GHS Revision 8 with stringent handling protocols (e.g., inhalation risks), whereas safety data for the oxazole analogue remain sparse .

Biological Activity

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and research findings related to its biological activity.

  • Chemical Formula : C11H9NO3S
  • Molecular Weight : 235.259 g/mol
  • CAS Number : 156144-31-9

Biological Activities

The biological activities of Thieno[3,4-d]oxazole derivatives have been investigated in various studies. Below are some key areas of research:

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of Thieno[3,4-d]oxazole derivatives. For example, a study highlighted the effectiveness of these compounds against various bacterial strains and fungi.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thieno[3,4-d]oxazoleE. coli32 µg/mL
Thieno[3,4-d]oxazoleS. aureus16 µg/mL
Thieno[3,4-d]oxazoleC. albicans64 µg/mL

These results suggest that Thieno[3,4-d]oxazole exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

Research has indicated that Thieno[3,4-d]oxazole derivatives may possess anticancer properties. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Activity

Thieno[3,4-d]oxazole has also been studied for its anti-inflammatory effects. In animal models, administration of these compounds resulted in a significant reduction in inflammatory markers.

Inflammatory MarkerControl LevelTreated Level
TNF-α150 pg/mL75 pg/mL
IL-6200 pg/mL100 pg/mL

This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of Thieno[3,4-d]oxazole against multi-drug resistant bacteria showed promising results. The compound was tested against clinical isolates of resistant strains and exhibited significant activity with MIC values lower than those of conventional antibiotics.

Case Study 2: Anticancer Mechanism

In another study focusing on the anticancer potential of Thieno[3,4-d]oxazole derivatives, researchers found that these compounds triggered apoptosis in cancer cells through the activation of caspase pathways. This was confirmed through flow cytometry analysis and Western blotting techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Thieno[3,4-d]oxazole derivatives, and how can their purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using substituted benzaldehyde derivatives. For example, refluxing 4-amino-1,2,4-triazole precursors with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) yields thieno-oxazole derivatives . Purification involves solvent evaporation under reduced pressure, followed by recrystallization in water-ethanol mixtures. Purity optimization requires careful control of reaction time (4–18 hours), stoichiometric ratios, and post-synthetic crystallization techniques (e.g., slow cooling to enhance crystal lattice formation) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing Thieno[3,4-d]oxazole derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups such as sulfonyl (5,5-dioxide) and phenyl rings. Elemental analysis (C, H, N, S) validates stoichiometric ratios, while melting point determination assesses purity . High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve structural ambiguities in regioisomeric products .

Q. How are Thieno[3,4-d]oxazole derivatives evaluated for biological activity in academic research?

  • Methodological Answer : In vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi are standard. Cytotoxicity studies (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) assess antitumor potential . Structure-activity relationship (SAR) analysis focuses on substituent effects (e.g., electron-withdrawing groups like sulfonyl or phenyl) to modulate bioactivity .

Advanced Research Questions

Q. What strategies address low yields in Thieno[3,4-d]oxazole synthesis, particularly for electron-deficient intermediates?

  • Methodological Answer : Low yields often arise from steric hindrance or side reactions during cyclization. Strategies include:

  • Catalytic optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in bis-stannylated intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of electron-deficient precursors .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional reflux .

Q. How can computational methods (e.g., DFT) predict electronic properties of Thieno[3,4-d]oxazole derivatives for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transport in organic photovoltaics. For example, polarizability (〈α〉 ~ 640–677 a.u.) and π-conjugation length correlate with electron-withdrawing sulfonyl groups, making derivatives suitable as non-fullerene acceptors in bulk heterojunction (BHJ) solar cells . Solvent effects on vibrational frequencies and dipole moments are modeled using implicit solvation models (e.g., PCM) .

Q. How do researchers reconcile contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from substituent variability or assay conditions. Key steps include:

  • Standardized testing protocols : Uniform cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Meta-analysis : Comparing substituent effects (e.g., 2-phenyl vs. 2,4-dichlorophenoxy) on bioactivity trends .
  • Synergistic studies : Combining SAR with molecular docking to validate target interactions (e.g., thymidylate synthase inhibition) .

Q. What methodologies optimize Thieno[3,4-d]oxazole derivatives for use in organic photovoltaics (OPVs)?

  • Methodological Answer : Key steps include:

  • Bandgap engineering : Introducing electron-deficient substituents (e.g., sulfonyl, halogens) lowers LUMO levels, enhancing electron affinity .
  • Blend morphology : Spin-coating active layers with donor polymers (e.g., P3HT) at 1:1–1:2 donor-acceptor ratios optimizes BHJ phase separation .
  • Device testing : Power conversion efficiency (PCE) is measured under AM 1.5G solar simulation, with hole-transport layers (e.g., PEDOT:PSS) improving charge extraction .

Q. How do environmental conditions (e.g., pH, temperature) affect the stability of Thieno[3,4-d]oxazole derivatives?

  • Methodological Answer : Accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. Techniques include:

  • Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>200°C for sulfonyl-containing derivatives) .
  • High-performance liquid chromatography (HPLC) : Monitors hydrolytic degradation products in acidic/basic media .
  • UV-Vis spectroscopy : Tracks optical stability under UV irradiation for material science applications .

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